molecular formula C6H13N3S B14302468 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione CAS No. 115029-47-5

2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione

Cat. No.: B14302468
CAS No.: 115029-47-5
M. Wt: 159.26 g/mol
InChI Key: DBKIGYJIJSFQDX-UHFFFAOYSA-N
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Description

2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water, which offers several advantages such as shorter reaction times, mild reaction conditions, and easy workup . The reaction is carried out under one-pot conditions, and the desired product is obtained in excellent yield by simply stirring the reaction mixture at room temperature.

Another method involves the use of an acidic ionic liquid as a catalyst. This method also employs a simple reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature . The formation of the target compound is confirmed by NMR, IR, and ESI-MS analysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly catalysts, such as meglumine and ionic liquids, are likely to be employed to ensure efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thione group and the triazolidine ring, which provide multiple reactive sites.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted triazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolidine-3-thione: This compound shares the triazolidine-3-thione core structure but lacks the tetramethyl substitution.

    1,2,4-Triazole: A related compound with a triazole ring structure.

Uniqueness

The uniqueness of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione lies in its tetramethyl substitution, which enhances its stability and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

115029-47-5

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

2,4,5,5-tetramethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C6H13N3S/c1-6(2)7-9(4)5(10)8(6)3/h7H,1-4H3

InChI Key

DBKIGYJIJSFQDX-UHFFFAOYSA-N

Canonical SMILES

CC1(NN(C(=S)N1C)C)C

Origin of Product

United States

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